![molecular formula C18H10O3S B11954058 6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 54470-29-0](/img/structure/B11954058.png)
6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylthio-1,8-naphthalic anhydride is an organic compound with the molecular formula C18H10O3S and a molecular weight of 306.34 g/mol It is a derivative of naphthalic anhydride, characterized by the presence of a phenylthio group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylthio-1,8-naphthalic anhydride typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-phenylthio-1,8-naphthalic anhydride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylthio-1,8-naphthalic anhydride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-Phenylthio-1,8-naphthalic anhydride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-phenylthio-1,8-naphthalic anhydride is primarily related to its ability to interact with various molecular targets through its functional groups. The phenylthio group can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-1,8-naphthalic anhydride: Similar structure but with a nitro group instead of a phenylthio group.
4-Amino-1,8-naphthalic anhydride: Contains an amino group at the 4-position.
4-Methoxy-1,8-naphthalic anhydride: Features a methoxy group at the 4-position.
Uniqueness
4-Phenylthio-1,8-naphthalic anhydride is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
54470-29-0 |
|---|---|
Formule moléculaire |
C18H10O3S |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
8-phenylsulfanyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C18H10O3S/c19-17-13-8-4-7-12-15(22-11-5-2-1-3-6-11)10-9-14(16(12)13)18(20)21-17/h1-10H |
Clé InChI |
AKJAMPYYZKXELD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


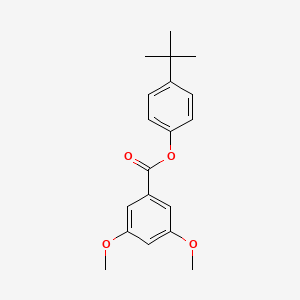
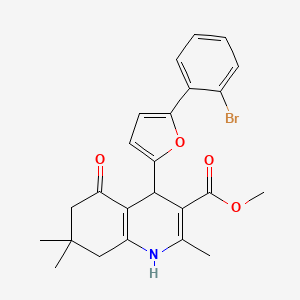
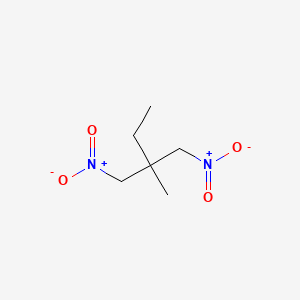



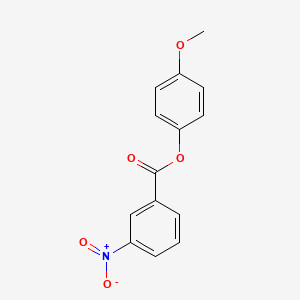


![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)
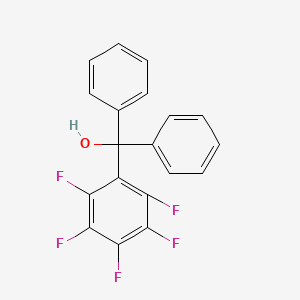
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)


